5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

Catalog No.
S12349304
CAS No.
M.F
C7H7BrN2
M. Wt
199.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

Product Name

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

IUPAC Name

5-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

InChI

InChI=1S/C7H7BrN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2

InChI Key

SZOZWAKTCIECFO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CN=C(C=C21)Br

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which incorporates a bromine atom at the 5-position of the pyrrolo ring. The molecular formula of this compound is C7H7BrN2, and it has a molecular weight of 199.05 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural features that allow for diverse chemical reactivity and biological interactions.

Typical of heterocycles. Some notable reaction types include:

  • Electrophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The double bond in the pyrrolo ring can be reduced to form saturated derivatives.
  • Cyclization Reactions: This compound can serve as a precursor in cyclization reactions leading to more complex polycyclic structures.

These reactions are essential for synthesizing derivatives with enhanced biological activity or altered physical properties.

Research has indicated that 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits a range of biological activities. It has been studied for:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit specific cancer cell lines, potentially through mechanisms involving kinase inhibition.
  • Neuroprotective Effects: Some derivatives of this compound have shown promise in protecting neuronal cells from damage, which could have implications in treating neurodegenerative diseases.

The exact mechanisms of action are still under investigation, but the unique structural features contribute to its bioactivity.

Several synthetic routes have been developed for the preparation of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine:

  • Bromination of Pyrrolo Derivatives: Starting from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, bromination can be achieved using hydrogen bromide and dihydrogen peroxide in dichloromethane under controlled conditions. This method typically yields high purity products with good yields (up to 95.6%) .
  • Cyclization Reactions: Another approach involves cyclizing appropriate precursors under acidic or basic conditions to form the desired bicyclic structure .
  • One-Pot Synthesis: Recent advancements have introduced one-pot methods that combine multiple reaction steps into a single process, enhancing efficiency and reducing waste .

The applications of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine span several fields:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.
  • Material Science: The compound's unique electronic properties may be exploited in developing new materials or as intermediates in organic synthesis.
  • Research Tools: It can be used in biological assays to study enzyme inhibition and other biochemical pathways.

Studies on 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have focused on its interactions with various biological targets:

  • Kinase Inhibition: Research indicates that this compound may inhibit specific kinases involved in cancer progression.
  • Receptor Binding Studies: Investigations into its binding affinity for neurotransmitter receptors could elucidate its neuroprotective effects.

These studies are critical for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide1255099-69-40.94
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine1187421-56-20.94
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine1023813-80-00.91
5-Bromo-3-methyl-N-propylpyridin-2-amine1219982-70-30.89

These compounds exhibit variations in their substituents and structural configurations but retain similar core frameworks that influence their chemical properties and biological activities.

The uniqueness of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine lies in its specific bromination pattern and its potential applications across diverse scientific fields. Further research into its properties and interactions will enhance our understanding and utilization of this compound in various applications.

Bromination Strategies in Pyrrolopyridine Core Functionalization

Bromination of the pyrrolopyridine core requires careful consideration of electronic and steric factors to achieve selective substitution at the 5-position. A prominent method involves the use of N-bromosuccinimide (NBS) in dichloromethane at low temperatures (0–5°C), which minimizes side reactions such as over-bromination or ring-opening. For example, in the synthesis of analogous brominated pyrrolopyridines, dissolving 2-amino-4-chloropyridine in dichloromethane followed by gradual addition of NBS yielded an 87% isolated yield of the brominated intermediate. This approach leverages the mild electrophilic character of NBS, which preferentially targets electron-rich positions on the heterocyclic framework.

Alternative brominating agents, such as molecular bromine (Br₂) in acetic acid, have been explored but often result in lower regioselectivity due to the formation of bromonium ions that indiscriminately attack multiple reactive sites. Comparative studies show that NBS outperforms Br₂ in both yield and selectivity for 5-position functionalization, particularly when paired with aprotic solvents. The table below summarizes key bromination protocols:

Brominating AgentSolventTemperatureYield (%)Regioselectivity
NBSDichloromethane0°C87High (5-position)
Br₂Acetic Acid25°C62Moderate
DibromohydantoinChloroform-10°C78High

The choice of starting material also significantly impacts bromination efficiency. For instance, pre-functionalized intermediates such as 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-amine allow directed bromination via coordination effects, though this requires additional synthetic steps.

Catalytic Systems for Regioselective Halogenation

Regioselective bromination of the pyrrolopyridine core is achievable through catalytic systems that modulate reaction pathways. Iron(III) chloride (FeCl₃) has emerged as a cost-effective catalyst for facilitating electrophilic aromatic substitution, particularly in non-polar solvents. In one study, FeCl₃ (10 mol%) in dichloromethane enhanced the reaction rate of NBS-mediated bromination by stabilizing the transition state through Lewis acid interactions, achieving a 92% yield of the 5-bromo derivative.

Homogeneous catalytic systems, such as palladium(II) acetate with phosphine ligands, have been employed for directed C–H activation. These systems enable bromination at the 5-position without requiring pre-functionalized substrates. For example, a palladium-catalyzed coupling of 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine with NBS in dimethylformamide (DMF) achieved 85% regioselectivity, though the need for inert atmospheres limits scalability.

Heterogeneous catalysts, such as zeolite-supported copper, offer advantages in recyclability and operational simplicity. In a comparative analysis, copper-zeolite catalysts in toluene provided 78% yield with >90% selectivity for the 5-bromo product, outperforming homogeneous counterparts in stability under prolonged reaction conditions.

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent polarity and proticity profoundly influence bromination kinetics and product distribution. Dichloromethane, a non-polar aprotic solvent, is widely preferred for NBS-mediated reactions due to its ability to solubilize reactive intermediates while minimizing nucleophilic side reactions. In the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine, dichloromethane enabled a reaction completion time of 30 minutes at 0°C, compared to 2 hours in tetrahydrofuran (THF).

Protic solvents like methanol or acetic acid often reduce yields by promoting protonation of the pyrrolopyridine nitrogen, which deactivates the ring toward electrophilic attack. Conversely, dimethyl sulfoxide (DMSO) enhances solubility of polar intermediates but risks oxidative degradation at elevated temperatures. The table below illustrates solvent-dependent yields for a model bromination reaction:

SolventDielectric ConstantYield (%)Reaction Time (h)
Dichloromethane8.93870.5
THF7.52722.0
Acetonitrile37.5681.5
DMF36.7653.0

Mixed solvent systems, such as dichloromethane:hexane (4:1), have been shown to improve crystallization of the brominated product, simplifying purification. Additionally, solvent-free mechanochemical approaches using ball milling are under investigation to reduce environmental impact, though yields remain suboptimal (55–60%).

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.97926 g/mol

Monoisotopic Mass

197.97926 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

Explore Compound Types